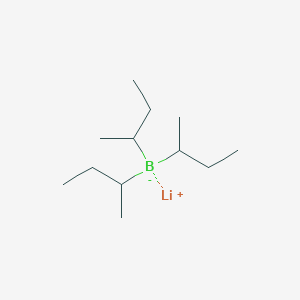

Lithium Tri-sec-butylborohydride

Description

Properties

CAS No. |

38721-52-7 |

|---|---|

Molecular Formula |

C12H28BLi |

Molecular Weight |

190.1 g/mol |

IUPAC Name |

lithium;tris(2-methylpropyl)boranuide |

InChI |

InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |

InChI Key |

YVCWICIWDWMHQO-UHFFFAOYSA-N |

SMILES |

[Li+].[B-](C(C)CC)(C(C)CC)C(C)CC |

Canonical SMILES |

[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |

Other CAS No. |

38721-52-7 |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lithium Tri-sec-butylborohydride (L-Selectride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tri-sec-butylborohydride, widely known by its trade name L-Selectride, is a powerful and sterically hindered organoboron reducing agent.[1][2] Its chemical formula is Li[(CH₃CH₂CH(CH₃))₃BH].[3] This reagent is highly valued in organic synthesis for its exceptional ability to achieve highly stereoselective reductions of carbonyl compounds, particularly cyclic and bicyclic ketones.[1][4] The significant steric bulk imposed by the three sec-butyl groups dictates its reactivity, forcing the hydride to approach a substrate from the least hindered face.[1][5] This characteristic allows for the predictable formation of specific stereoisomers, a critical requirement in the synthesis of complex molecules and pharmaceutical intermediates.

Typically supplied as a 1.0 M solution in tetrahydrofuran (B95107) (THF), L-Selectride is a colorless, air- and water-sensitive liquid that requires handling under inert atmosphere conditions.[1][2][6] Beyond ketone reductions, its applications include the conjugate reduction of enones, reductive cleavage of epoxides, and selective deprotection of certain functional groups.[1][7] This guide provides detailed protocols for its synthesis and key characterization techniques.

Synthesis Pathway and Mechanism

The most common synthesis of this compound involves the reaction of tri-sec-butylborane (B73942) with a suitable lithium hydride source in an anhydrous ether solvent, typically THF. The reaction proceeds via the direct addition of a hydride ion to the electron-deficient boron center of the trialkylborane.

An alternative method has been described that involves the reaction of tri-sec-butylborane with lithium aluminum hydride in the presence of triethylenediamine (TED).[8] In this procedure, TED facilitates the precipitation of the aluminum hydride by-product (AlH₃), simplifying purification and yielding a clean solution of the desired reagent.[8] However, for commercial viability, methods reacting a highly reactive form of lithium hydride directly with tri-sec-butylborane have also been developed.[9]

The overall transformation for the direct hydride addition is as follows:

(CH₃CH₂CH(CH₃))₃B + LiH → Li[(CH₃CH₂CH(CH₃))₃BH]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Characterization Data

The identity, purity, and concentration of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₈BLi[3][10] |

| Molecular Weight | 190.10 g/mol [2] |

| Appearance | White solid (pure substance)[7]; typically a colorless solution in THF[1][6] |

| Standard Concentration | 1.0 M in Tetrahydrofuran (THF)[2] |

| Density (1.0 M solution) | ~0.89 g/mL at 25 °C[2] |

Spectroscopic Data

Spectroscopic methods provide detailed structural information and are essential for confirming the formation of the borohydride (B1222165) complex.

Table 2: ¹¹B NMR Spectroscopic Data ¹¹B NMR is the most definitive method for characterizing organoboron compounds. The purity of L-Selectride solutions can be verified by this technique.[2]

| Parameter | Typical Value | Description |

| Chemical Shift (δ) | -6.3 to -6.7 ppm[2] | The upfield chemical shift is characteristic of a tetracoordinate boron center. |

| Multiplicity | Doublet[2] | The signal is split into a doublet by the single directly attached hydride (B-H). |

| Coupling Constant (¹JB-H) | ~70 Hz[2] | Represents the strength of the scalar coupling between the ¹¹B and ¹H nuclei. |

Table 3: Infrared (IR) Spectroscopy Data IR spectroscopy is useful for identifying the presence of the key B-H bond in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| B-H Stretch | 2000 - 2500 cm⁻¹[11][12] | This region is characteristic of the stretching vibration of the borohydride B-H bond. |

| C-H Stretch (Alkyl) | 2850 - 2960 cm⁻¹ | Associated with the sec-butyl groups. |

Experimental Protocols

Note: this compound and its precursors are highly reactive, flammable, and sensitive to air and moisture.[6] All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of L-Selectride from tri-sec-butylborane and lithium hydride.

-

Apparatus Setup:

-

Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

-

Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas.

-

-

Reagents:

-

Tri-sec-butylborane (1.0 M solution in THF)

-

Lithium Hydride (LiH) powder

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To the reaction flask, add a stoichiometric amount of lithium hydride powder under a positive pressure of inert gas.

-

Add anhydrous THF to the flask to create a slurry.

-

Begin vigorous stirring and slowly add one equivalent of the tri-sec-butylborane solution via a syringe or dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by ¹¹B NMR).

-

Allow the mixture to cool to room temperature.

-

If unreacted lithium hydride is present, it can be removed by allowing the solid to settle and carefully cannulating the supernatant solution to a clean, dry, nitrogen-flushed storage vessel (e.g., a Sure/Pac™ cylinder).

-

Protocol 2: Characterization by ¹¹B NMR Spectroscopy

This protocol outlines the sample preparation and data acquisition for ¹¹B NMR analysis.

-

Sample Preparation:

-

In a glovebox or under a stream of inert gas, carefully transfer approximately 0.5 mL of the synthesized L-Selectride solution into a dry NMR tube.

-

Add a suitable deuterated solvent for locking (e.g., THF-d₈ or C₆D₆) if the reaction solvent is not deuterated.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm to prevent atmospheric contamination.

-

-

Data Acquisition:

-

Record the ¹¹B NMR spectrum using a standard NMR spectrometer.[13]

-

Use BF₃·OEt₂ as an external reference (δ = 0.0 ppm).[13][14]

-

Acquire a proton-coupled spectrum to observe the characteristic doublet multiplicity.

-

Confirm the presence of a doublet in the upfield region (approx. -6.5 ppm) with a J-coupling of ~70 Hz, which is indicative of the successful formation of this compound.[2]

-

Safety and Handling

This compound is a hazardous chemical that requires specialized handling.[1]

-

Flammability: The THF solution is highly flammable. The reagent itself may be pyrophoric (ignites spontaneously in air).[6]

-

Water Reactivity: Reacts violently with water and protic solvents to release flammable hydrogen gas.[6]

-

Corrosivity: Causes severe skin burns and serious eye damage.[1][6]

-

Handling: Always handle in a fume hood under an inert atmosphere. Use appropriate personal protective equipment, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Ensure a Class D fire extinguisher is accessible.

References

- 1. This compound (L-Selectride) [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. L-selectride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 6. This compound | C12H27BLi | CID 23664288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cphi-online.com [cphi-online.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]

- 10. Lithium triisobutylhydroborate | 38721-52-7 [chemicalbook.com]

- 11. unige.ch [unige.ch]

- 12. mdpi.com [mdpi.com]

- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

L-Selectride in Ketone Reduction: A Mechanistic and Practical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Selectride® (lithium tri-sec-butylborohydride) is a powerful and highly stereoselective reducing agent renowned for its utility in the reduction of ketones.[1] Its significant steric bulk, conferred by the three sec-butyl groups, governs its mechanism of action, enabling predictable and often high levels of diastereoselectivity that are unattainable with smaller hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.[2][3] This technical guide provides an in-depth exploration of the mechanism of L-Selectride in ketone reduction, presents quantitative data on its performance with various substrates, details comprehensive experimental protocols, and offers visualizations of the mechanistic pathways and experimental workflows.

Mechanism of Action: The Principle of Steric Control

The defining characteristic of L-Selectride is its large steric profile, which dictates the trajectory of hydride delivery to the electrophilic carbonyl carbon.[2][4] Unlike small, unhindered hydride donors, L-Selectride approaches the ketone from the least sterically encumbered face, a principle that is the cornerstone of its high stereoselectivity.[5]

Reduction of Cyclic Ketones

In the context of substituted cyclic ketones, such as cyclohexanones, L-Selectride demonstrates a strong preference for "equatorial attack." This means the hydride is delivered from the equatorial direction of the ring, resulting in the formation of the thermodynamically less stable axial alcohol.[6][7] This is in direct contrast to smaller reagents which typically favor axial attack to yield the more stable equatorial alcohol.[8] The steric repulsion between the bulky tri-sec-butylborohydride moiety and the axial hydrogens on the cyclohexane (B81311) ring makes the axial approach energetically unfavorable.[6]

The general reaction proceeds in two stages: the nucleophilic addition of the hydride to form a lithium alkoxide intermediate, followed by a hydrolytic workup to yield the final alcohol product.

Reduction of Acyclic Ketones: The Felkin-Anh Model

For acyclic ketones possessing a chiral center adjacent (alpha) to the carbonyl group, the stereochemical outcome of the reduction can be reliably predicted using the Felkin-Anh model.[2][4] This model analyzes the steric environment around the carbonyl group to determine the most favorable trajectory for nucleophilic attack.

The key principles of the Felkin-Anh model in the context of L-Selectride reduction are:

-

Conformational Analysis: The molecule is oriented so that the largest substituent on the alpha-carbon is positioned perpendicular to the plane of the carbonyl group. This minimizes torsional strain.[9][10]

-

Nucleophilic Trajectory (Bürgi-Dunitz Angle): The hydride nucleophile approaches the carbonyl carbon not at 90°, but at an angle of approximately 107° (the Bürgi-Dunitz trajectory).[10]

-

Steric Hindrance: The hydride, delivered from the exceptionally bulky L-Selectride, will preferentially attack from the face opposite the large (L) substituent, and specifically, from the side of the smallest (S) substituent, avoiding the medium (M) substituent.[9]

This controlled approach leads to a predictable diastereomer as the major product.

Caption: Felkin-Anh model showing hydride attack on an α-chiral ketone.

Data Presentation: Quantitative Outcomes

The high degree of stereoselectivity achieved with L-Selectride is evident in the quantitative data from various ketone reductions. The following tables summarize the performance of L-Selectride, often in comparison to less sterically demanding reagents.

Table 1: Diastereoselective Reduction of Substituted Cyclic Ketones

| Substrate | Reducing Agent | Temp (°C) | Diastereomeric Ratio (cis:trans or axial:equatorial) | Yield (%) | Reference |

| 4-tert-butylcyclohexanone | L-Selectride | -78 | >98:2 | ~92 | [3] |

| 4-tert-butylcyclohexanone | Sodium Borohydride | 25 | ~15:85 | >95 | [3] |

| 2,4-di-tert-butylcyclohexanone | L-Selectride | -78 | >98:2 | N/A | [3] |

| 2,4-di-tert-butylcyclohexanone | Lithium Aluminum Hydride | 0 | ~10:90 | N/A | [3] |

| Tetralin-1,4-dione | L-Selectride | N/A | 84:16 | 98 | [11] |

| 3-(Hydroxymethyl)cyclopentanone | L-Selectride | -78 | >95:5 | ~90 | [5] |

| 3-(Hydroxymethyl)cyclopentanone | Sodium Borohydride | 0 | 75:25 | >95 | [5] |

Table 2: Diastereoselective Reduction of Acyclic Keto Amides

| Substrate (Tautomeric Mixture) | R Group | Diastereomeric Ratio (syn:anti) | Combined Yield (%) | Reference |

| (S)-5-benzyloxy-6-hydroxy-6-methyl-2-piperidinone | Me | 86:14 | 93 | [12] |

| (S)-5-benzyloxy-6-ethyl-6-hydroxy-2-piperidinone | Et | 90:10 | 95 | [12] |

| (S)-5-benzyloxy-6-hydroxy-6-propyl-2-piperidinone | n-Pr | 92:8 | 94 | [12] |

| (S)-5-benzyloxy-6-hydroxy-6-isobutyl-2-piperidinone | i-Bu | 75:25 | 92 | [12] |

| (S)-5-benzyloxy-6-hydroxy-6-phenyl-2-piperidinone | Ph | 78:22 | 90 | [12] |

Experimental Protocols

The following section provides a detailed, representative methodology for the reduction of a ketone using L-Selectride under standard laboratory conditions.

General Protocol for L-Selectride Reduction of a Ketone

Materials:

-

Ketone substrate (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3-6 M)[14]

-

30% Hydrogen Peroxide (H₂O₂) solution[14]

-

Ethyl acetate (B1210297) or Diethyl ether for extraction

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) and cooled under an inert atmosphere. Assemble the reaction flask, equipped with a magnetic stir bar and a septum, under a positive pressure of argon or nitrogen.

-

Substrate Preparation: Dissolve the ketone substrate (1.0 equiv) in anhydrous THF to a suitable concentration (e.g., 0.3 M).[13]

-

Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.

-

Reagent Addition: While maintaining the temperature at -78 °C, slowly add the L-Selectride solution (1.0 M in THF, 1.2–3.0 equiv) dropwise to the stirred ketone solution via syringe.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for the required time (typically 1–3 hours).[3][13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: While the flask is still at low temperature (e.g., -78 °C or 0 °C), quench the reaction by the slow, sequential addition of: a. Water[13] b. Aqueous NaOH solution[14] c. 30% Hydrogen Peroxide solution (CAUTION: This addition can be exothermic and cause gas evolution. Add very slowly and carefully at 0 °C to decompose the residual boranes).[3][14]

-

Workup: Allow the mixture to warm to room temperature and stir for at least 1 hour. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.

Caption: A generalized workflow for ketone reduction using L-Selectride.

Conclusion

L-Selectride is an indispensable tool in modern organic synthesis for the stereocontrolled reduction of ketones. Its mechanism, rooted in the principles of steric hindrance, provides a reliable method for accessing specific diastereomers, particularly the axial alcohols from cyclic ketones, which are often challenging to obtain with other reagents. The predictive power of the Felkin-Anh model for acyclic systems further enhances its utility. By understanding the mechanistic principles and adhering to rigorous experimental protocols, researchers can effectively leverage the "super stereoselectivity" of L-Selectride to advance complex molecular synthesis in pharmaceutical and materials science.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. L-selectride | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. L-selectride-mediated highly diastereoselective asymmetric reductive aldol reaction: access to an important subunit for bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 14. odp.library.tamu.edu [odp.library.tamu.edu]

"physical and chemical properties of Lithium Tri-sec-butylborohydride"

For Researchers, Scientists, and Drug Development Professionals

Lithium Tri-sec-butylborohydride, commercially known as L-Selectride®, is a powerful and highly stereoselective reducing agent pivotal in modern organic synthesis.[1] Its sterically hindered nature allows for precise control over the reduction of various functional groups, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals.[1][2] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and essential safety information.

Physicochemical Properties

This compound is an organoboron compound typically supplied as a solution in tetrahydrofuran (B95107) (THF).[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | L-Selectride®, Lithium tri-sec-butylhydroborate | [3][4] |

| CAS Number | 38721-52-7 | [1][2] |

| Molecular Formula | C₁₂H₂₈BLi | [1][5] |

| Molecular Weight | 190.10 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid (as a solution in THF) | [2][6] |

| Solubility | Soluble in dimethoxyethane, diglyme, and THF; slightly soluble in diethyl ether.[7] It reacts violently with water.[1][8] | [1][7][8] |

| Stability | Stable in dry air but is sensitive to moisture and air, hydrolyzing in moist air.[2][7] It is typically handled under an inert atmosphere (e.g., nitrogen or argon).[8] | [7][8] |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bulky tri-sec-butyl groups, which impart high stereoselectivity in its reactions.[2]

Diastereoselective Reduction of Ketones

L-Selectride® is renowned for its ability to reduce cyclic and bicyclic ketones to their corresponding alcohols with a high degree of stereochemical control.[1] The bulky hydride reagent preferentially attacks the carbonyl group from the less sterically hindered face, leading to the formation of the thermodynamically less stable alcohol isomer.[1] For instance, the reduction of substituted cyclohexanones with L-Selectride® yields predominantly the axial alcohol.

The general mechanism for the reduction of a ketone is a two-step process: nucleophilic attack of the hydride on the carbonyl carbon to form a lithium alkoxide intermediate, followed by an aqueous workup to yield the alcohol.[1]

Mechanism of Ketone Reduction by L-Selectride®

Conjugate Reduction of α,β-Unsaturated Carbonyls

Under specific conditions, L-Selectride® can selectively perform a 1,4-conjugate addition of hydride to α,β-unsaturated ketones (enones), yielding the corresponding saturated ketone or alcohol.[1][7] This selectivity is attributed to the steric hindrance at the carbonyl carbon, which favors attack at the β-position.[1]

Experimental Protocols

The following are generalized experimental protocols for common applications of this compound. Researchers should always consult the primary literature for substrate-specific conditions and safety precautions.

General Procedure for Diastereoselective Reduction of a Cyclic Ketone

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar is charged with the cyclic ketone (1.0 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (argon or nitrogen).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of L-Selectride®: A 1.0 M solution of L-Selectride® in THF (1.2 mL, 1.2 mmol) is added dropwise to the stirred solution over 10 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: The reaction is quenched by the slow, dropwise addition of water (2 mL) at -78 °C, followed by the addition of 3 M aqueous sodium hydroxide (B78521) (2 mL) and 30% hydrogen peroxide (1 mL).

-

Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

General Workflow for L-Selectride® Reactions

General Experimental Workflow for L-Selectride® Reductions

Safety, Handling, and Storage

This compound is a highly reactive and hazardous substance that requires specialized handling procedures.

-

Hazards: It is extremely flammable, pyrophoric (may ignite spontaneously in air), and reacts violently with water, releasing flammable gases.[1][8] It can cause severe skin burns and eye damage.[1][9]

-

Handling: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, must be worn.[10]

-

Storage: L-Selectride® solutions should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9] Containers should be kept tightly closed under an inert atmosphere and protected from moisture.[8] Due to the potential for peroxide formation in the THF solvent, containers should be dated upon opening and periodically tested for peroxides, especially if stored for an extended period.[8][9]

-

Quenching and Disposal: Unused or residual L-Selectride® must be quenched carefully. A common procedure involves the slow addition of a less reactive alcohol, such as isopropanol, at low temperature, followed by a more reactive alcohol like methanol, and finally water. The resulting waste should be disposed of as hazardous waste in accordance with local regulations.

References

- 1. L-selectride - Wikipedia [en.wikipedia.org]

- 2. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemistry.nd.edu [chemistry.nd.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rushim.ru [rushim.ru]

The Advent of "Super Stereoselectivity": A Technical Guide to the Discovery and Development of L-Selectride by Herbert C. Brown

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. This technical guide delves into the discovery and development of L-Selectride (lithium tri-sec-butylborohydride), a seminal contribution from the laboratory of Nobel laureate Herbert C. Brown. We will explore the historical context of its creation, its synthesis, the mechanistic underpinnings of its remarkable stereoselectivity, and its practical application in organic synthesis. This document provides detailed experimental protocols, comparative quantitative data, and visual representations of key concepts to serve as a comprehensive resource for professionals in the field.

Introduction: The Quest for Stereochemical Control

Prior to the 1970s, the repertoire of reducing agents available to organic chemists for the conversion of ketones to alcohols primarily consisted of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While highly effective, these reagents often exhibited low to moderate stereoselectivity, particularly with sterically hindered or complex substrates. This limitation posed a significant challenge in the synthesis of complex molecules where precise control of stereochemistry is paramount.

Herbert C. Brown, whose pioneering work in organoborane chemistry earned him the Nobel Prize in Chemistry in 1979, recognized this gap in the synthetic chemist's toolkit.[1][2] His research was driven by the goal of developing a family of hydride reagents with a spectrum of reactivities and selectivities. This ambition led to the systematic modification of borohydrides to modulate their steric and electronic properties.

The Genesis of L-Selectride

In 1972, Herbert C. Brown and his postdoctoral associate, S. Krishnamurthy, at Purdue University, introduced a novel reducing agent that would revolutionize stereoselective reductions: L-Selectride.[3] This bulky organoborohydride was engineered to deliver a hydride nucleophile with exceptional facial selectivity, a property they termed "super stereoselectivity."[3]

L-Selectride is a lithium salt of tri-sec-butylborohydride, with the chemical formula Li[(CH₃CH₂CH(CH₃))₃BH].[4] It is typically supplied and used as a 1.0 M solution in tetrahydrofuran (B95107) (THF).[3] Due to its air and moisture sensitivity, it necessitates handling under an inert atmosphere.[3]

Synthesis of L-Selectride

The laboratory-scale preparation of L-Selectride is achieved through the reaction of tri-sec-butylborane (B73942) with a hydride source, most commonly lithium aluminum hydride or lithium hydride, in an ethereal solvent like THF.[4]

Experimental Protocol: Synthesis of L-Selectride

Materials:

-

Tri-sec-butylborane

-

Lithium aluminum hydride (LiAlH₄) or Lithium hydride (LiH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of tri-sec-butylborane in anhydrous THF is prepared in a flame-dried flask equipped with a magnetic stirrer.

-

To this solution, a stoichiometric amount of a standardized solution of lithium aluminum hydride in THF (or a suspension of lithium hydride) is added dropwise at room temperature (25 °C).[4]

-

The reaction mixture is stirred at 25 °C to ensure the complete transfer of a hydride ion to the boron center, yielding a solution of L-Selectride in THF.[4]

-

The concentration of the resulting L-Selectride solution can be determined by ¹¹B NMR, which shows a characteristic doublet at δ -6.3 to -6.7 (J ≈ 70 Hz).[3]

Mechanism of Stereoselective Reduction

The remarkable stereoselectivity of L-Selectride is a direct consequence of the steric hindrance imposed by its three bulky sec-butyl groups.[3] In the reduction of a prochiral ketone, these bulky substituents effectively block one face of the carbonyl group, forcing the hydride to be delivered to the less sterically encumbered face.

The generally accepted mechanism involves a two-step process:

-

Nucleophilic Attack: The hydride from the tri-sec-butylborohydride complex adds to the electrophilic carbonyl carbon.[4] The lithium cation coordinates to the carbonyl oxygen, polarizing the C=O bond and facilitating the nucleophilic attack. This attack proceeds via a transition state that minimizes steric repulsion between the sec-butyl groups of the reagent and the substituents on the ketone.

-

Hydrolytic Workup: The resulting lithium alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product.[4]

The stereochemical outcome of L-Selectride reductions can often be predicted using the Felkin-Anh model, which considers the steric and electronic effects of the substituents adjacent to the carbonyl group.[3]

Quantitative Analysis of Stereoselectivity

The superior stereoselectivity of L-Selectride compared to less sterically demanding reducing agents is evident in the reduction of cyclic ketones. For instance, the reduction of all three methylcyclohexanones with L-Selectride yields the thermodynamically less stable methylcyclohexanols in greater than 98% yield.[4] A classic example that highlights this selectivity is the reduction of 4-tert-butylcyclohexanone.

| Reducing Agent | Solvent | Temperature (°C) | Product Ratio (cis:trans) | Predominant Product |

| Sodium Borohydride (NaBH₄) | Isopropanol | 25 | 1:2.4 | trans (equatorial alcohol) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 25 | 1:9.5 | trans (equatorial alcohol) |

| L-Selectride | THF | -78 | 20:1 | cis (axial alcohol) |

Data compiled from various sources.

As the data indicates, while smaller hydride reagents favor the formation of the more thermodynamically stable trans product through axial attack, the steric bulk of L-Selectride forces an equatorial attack, leading to the preferential formation of the kinetically favored cis product.

Experimental Protocols for Ketone Reduction

The following is a general procedure for the stereoselective reduction of a ketone using L-Selectride.

Experimental Protocol: General Procedure for Ketone Reduction

Materials:

-

Ketone substrate

-

L-Selectride (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve the ketone substrate in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 1.1 to 1.5 equivalents of L-Selectride (1.0 M solution in THF) to the stirred solution via syringe.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, quench the reaction by the slow, sequential addition of:

-

Water

-

Methanol

-

Aqueous sodium hydroxide solution

-

Aqueous hydrogen peroxide solution (added cautiously to oxidize the residual borane)

-

-

Allow the mixture to warm to room temperature and stir for at least 1 hour.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography or recrystallization.

Applications in Complex Molecule Synthesis

The high stereoselectivity and reliability of L-Selectride have made it an indispensable tool in the total synthesis of numerous complex natural products and pharmaceuticals. Its ability to control the stereochemistry at a newly formed hydroxyl group is often a critical step in these multi-step synthetic sequences. For example, it has been employed in the synthesis of prostaglandins, steroids, and various alkaloids where the stereochemical integrity of the molecule is essential for its biological activity.

Conclusion

The discovery of L-Selectride by Herbert C. Brown and S. Krishnamurthy was a landmark achievement in the field of synthetic organic chemistry. It provided a powerful and predictable method for the stereoselective reduction of ketones, addressing a long-standing challenge in the synthesis of chiral molecules. The principles of steric control that underpin its reactivity continue to influence the design of new synthetic methods. For researchers and drug development professionals, a thorough understanding of L-Selectride's properties, mechanism, and experimental protocols remains essential for the efficient and elegant construction of complex molecular architectures.

References

A Technical Guide to the Spectroscopic Characterization of Lithium Tri-sec-butylborohydride (L-Selectride®)

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic data (NMR, IR) associated with Lithium Tri-sec-butylborohydride, a powerful and selective reducing agent. Given the scarcity of publicly available spectra for this specific reagent due to its reactive and air-sensitive nature, this guide presents expected spectroscopic characteristics based on analogous compounds and detailed protocols for obtaining empirical data.

Introduction to this compound

This compound, commonly known under the trade name L-Selectride®, is a sterically hindered organoborane reagent. Its chemical formula is C₁₂H₂₈BLi and it is typically supplied as a 1.0 M solution in tetrahydrofuran (B95107) (THF). The significant steric bulk provided by the three sec-butyl groups is the source of its high stereoselectivity in the reduction of carbonyl compounds, particularly ketones, to their corresponding alcohols. Its air and moisture sensitivity necessitate careful handling under inert atmospheric conditions.

Spectroscopic Data Presentation

Table 1: Expected ¹H NMR Data

The ¹H NMR spectrum of L-Selectride is expected to show complex, overlapping multiplets for the sec-butyl groups. The hydride on the boron is generally not observed in ¹H NMR due to quadrupolar relaxation effects from the boron nucleus.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CH(CH₃)CH₂CH₃ | ~1.0 - 1.5 | Multiplet (m) | Methine proton of the sec-butyl group. |

| -CH(CH₃)CH₂CH₃ | ~0.8 - 1.2 | Multiplet (m) | Methylene protons of the sec-butyl group. |

| -CH(CH₃)CH₂CH₃ | ~0.7 - 1.0 | Multiplet (m) | Methyl protons (doublet and triplet) of the sec-butyl group. |

| THF (solvent) | ~3.7, ~1.8 | Multiplet (m) | Residual solvent peaks from the commercial solution. |

Table 2: Expected ¹³C NMR Data

The ¹³C NMR spectrum will show signals corresponding to the sec-butyl groups and the solvent.

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -C H(CH₃)CH₂CH₃ | ~25 - 35 | Signal may be broad due to coupling with ¹¹B. |

| -CH(C H₃)CH₂CH₃ | ~10 - 20 | |

| -CH(CH₃)C H₂CH₃ | ~20 - 30 | |

| -CH(CH₃)CH₂C H₃ | ~10 - 15 | |

| THF (solvent) | ~67.6, ~25.7 | Residual solvent peaks. |

Table 3: Expected ¹¹B NMR Data

¹¹B NMR is the most definitive spectroscopic method for characterizing this compound. As a tetracoordinate borohydride, it is expected to show a signal in the upfield region of the ¹¹B spectrum.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹¹B | -15 to -25 | Doublet (due to ¹J B-H coupling) | The exact chemical shift can be influenced by the solvent and concentration. The signal will be a singlet in a proton-decoupled spectrum. |

Table 4: Expected Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by C-H stretching and bending vibrations from the sec-butyl groups and the THF solvent. A key, though potentially weak, absorption is the B-H stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) Stretch | 2850 - 3000 | Strong |

| B-H Stretch | 2000 - 2200 | Medium-Weak |

| C-H Bend | 1365 - 1470 | Medium |

| C-O-C (THF) Stretch | 1070 | Strong |

Experimental Protocols

The pyrophoric and air-sensitive nature of this compound requires specialized handling techniques for spectroscopic analysis. All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).

NMR Sample Preparation

-

Apparatus: A J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a Cajon adapter) is required. All glassware must be rigorously dried in an oven at >120°C for several hours and then cooled under vacuum or in a desiccator before being brought into a glovebox.

-

Solvent: Anhydrous deuterated solvent (e.g., THF-d₈ or Benzene-d₆) is required. The solvent should be stored over a drying agent and degassed prior to use.

-

Procedure: a. Inside an inert atmosphere glovebox, draw approximately 0.5 mL of the anhydrous deuterated solvent into a clean, dry gas-tight syringe. b. Add the solvent to the J. Young NMR tube. c. Using a separate syringe, carefully draw a small aliquot (typically 0.05 - 0.1 mL) of the commercial L-Selectride solution. d. Add the L-Selectride solution to the NMR tube containing the deuterated solvent. e. Seal the J. Young NMR tube. f. Remove the tube from the glovebox, wipe the exterior, and insert it into the NMR spectrometer.

IR Sample Preparation (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum of air-sensitive liquids as it minimizes atmospheric exposure.

-

Apparatus: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). The ATR accessory should be situated inside a glovebox or a nitrogen-purged sample compartment.

-

Procedure (in a glovebox): a. Ensure the ATR crystal is clean by wiping it with a swab soaked in anhydrous solvent (e.g., hexane (B92381) or THF) and allowing it to dry completely. b. Collect a background spectrum of the clean, dry ATR crystal. c. Using a pipette, carefully place a single drop of the L-Selectride solution directly onto the center of the ATR crystal. d. Immediately begin collecting the sample spectrum. e. After analysis, carefully clean the ATR crystal with an appropriate anhydrous solvent, quenching the residual reagent safely.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the spectroscopic analysis of an air-sensitive reagent like this compound.

An In-depth Technical Guide on the Thermodynamic Stability of L-Selectride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of L-Selectride (lithium tri-sec-butylborohydride) solutions, a critical aspect for its effective and safe use in research and development. Due to the limited availability of public, quantitative stability data, this guide synthesizes qualitative information from safety data sheets, analogous reagent data, and established analytical protocols to inform best practices for storage, handling, and concentration verification.

Introduction to L-Selectride and its Stability

L-Selectride is a powerful and sterically hindered reducing agent widely used in organic synthesis for the stereoselective reduction of ketones and other functional groups.[1][2] It is typically supplied as a 1.0 M solution in tetrahydrofuran (B95107) (THF).[3][4][5] As an organoboron compound, its reactivity is intrinsically linked to its stability. L-Selectride is notoriously sensitive to air and moisture, making its proper handling and storage paramount to maintaining its efficacy and ensuring safety.[2][6] The primary degradation pathway involves reaction with water and oxygen, leading to a decrease in the active hydride content.

While manufacturers often provide a shelf life of around 12 months for unopened containers, they also frequently state that in the absence of a specific expiration date on the Certificate of Analysis, there is no suitable stability data to definitively determine a shelf life.[3][6] This underscores the importance of regular quality assessment by the end-user, especially for stoichiometrically sensitive reactions.

Factors Influencing the Stability of L-Selectride Solutions

The thermodynamic stability of L-Selectride solutions is influenced by several key factors:

-

Atmospheric Exposure: Contact with air and moisture is the most significant factor leading to the degradation of L-Selectride. The hydride reacts readily with water to form hydrogen gas and lithium borate (B1201080) salts. Oxygen can also lead to the oxidation of the borohydride.

-

Solvent: L-Selectride is typically supplied in THF. The stability of the solution is dependent on the purity and integrity of the solvent. THF can form peroxides over time, which can potentially react with L-Selectride.

-

Container and Handling: Proper storage in a sealed, inert-gas-filled container is crucial. Repeatedly puncturing the septum of a bottle can introduce atmospheric contaminants over time, leading to a gradual decrease in the reagent's molarity.

Qualitative Stability Data of L-Selectride and Analogous Reagents

The following table summarizes the qualitative stability information gathered from various sources for L-Selectride and its analogues. This information is intended to provide a general understanding of the stability of these reagents under ideal conditions.

| Reagent | Chemical Name | Typical Solvent | Reported Stability (under inert conditions) | Citations |

| L-Selectride | This compound | THF | No definitive long-term stability data available from manufacturers. Assumed to be stable for extended periods if stored properly. | [3][6] |

| K-Selectride | Potassium tri-sec-butylborohydride | THF | Pyrophoric and highly reactive with water. Handled using air-free techniques. | [7] |

| N-Selectride | Sodium tri-sec-butylborohydride | THF | No specific stability data found, but handled with similar precautions as L- and K-Selectride. | [8] |

| Super-Hydride® | Lithium triethylborohydride | THF | THF solution is reported to be stable indefinitely if not exposed to moisture and air. | [9][10][11] |

Experimental Protocols for Assessing L-Selectride Stability

Given the uncertainty in the long-term stability of L-Selectride solutions, particularly after a container has been opened, it is highly recommended to determine the active hydride concentration before use in sensitive applications.

A convenient and rapid method for titering reactive hydride agents, including L-Selectride, has been reported by Hoye et al.[12][13] This method relies on the reaction of the hydride with a known amount of an aldehyde, followed by quenching and analysis by ¹H NMR spectroscopy without the use of deuterated solvents (No-D NMR).

Materials:

-

L-Selectride solution in THF (to be analyzed)

-

p-Anisaldehyde (or another suitable aromatic aldehyde)

-

Anhydrous THF

-

Glacial acetic acid

-

NMR tube

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), accurately weigh a sample of p-anisaldehyde (e.g., ~300 mg, ~2.5 mmol) into a dry flask.

-

Dissolve the aldehyde in anhydrous THF (e.g., 3 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a precisely measured volume of the L-Selectride solution (e.g., ~1.25 mmol) dropwise to the aldehyde solution over 30-60 seconds.

-

Stir the reaction mixture for 5 minutes at 0 °C.

-

Quench the reaction by adding an excess of glacial acetic acid.

-

Transfer an aliquot of the homogeneous mixture to an NMR tube.

-

Acquire a ¹H NMR spectrum using a No-D protocol.

-

Determine the percentage conversion of the aldehyde to the corresponding alcohol by integrating the respective proton signals.

-

Calculate the molarity of the L-Selectride solution based on the initial moles of the aldehyde and the percentage conversion.

Visualizations

References

- 1. L-selectride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. L-Selectride 溶液、1.0 M テトラヒドロフラン溶液 Li CH(CH3)CH2CH3 3BH [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. L-Selectride® solution | Krackeler Scientific, Inc. [krackeler.com]

- 6. L -Selectride 1.0M tetrahydrofuran 38721-52-7 [sigmaaldrich.com]

- 7. K-selectride - Wikipedia [en.wikipedia.org]

- 8. N-Selectride 1.0M tetrahydrofuran 67276-04-4 [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 11. Lithium_triethylborohydride [chemeurope.com]

- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 13. [PDF] Reaction titration: a convenient method for titering reactive hydride agents (Red-Al, LiAlH4, DIBALH, L-Selectride, NaH, and KH) by No-D NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

Solubility of Lithium Tri-sec-butylborohydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium Tri-sec-butylborohydride, commonly known as L-Selectride®, is a powerful and sterically hindered reducing agent widely employed in organic synthesis. Its efficacy and selectivity are often dependent on the solvent system used. This technical guide provides a comprehensive overview of the solubility of this compound in various common organic solvents. Understanding its solubility is critical for reaction optimization, safety, and handling. This document outlines available quantitative and qualitative solubility data, a detailed experimental protocol for determining its solubility under inert conditions, and a logical workflow for this process.

Quantitative and Qualitative Solubility Data

This compound is a highly reactive compound, sensitive to both air and moisture, which makes the determination and reporting of its solubility challenging. Consequently, precise quantitative data in a wide range of solvents is not extensively available in the public domain. The compound is most commonly supplied and used as a 1.0 M solution in tetrahydrofuran (B95107) (THF), which serves as a key quantitative benchmark.

| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) | Citation |

| Ethereal Solvents | ||||||

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Commercially available as a 1.0 M solution. | Ambient | [1] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | Slightly soluble. | Not specified | |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 85 | Soluble. | Not specified | |

| Diglyme (bis(2-methoxyethyl) ether) | C₆H₁₄O₃ | 134.17 | 162 | Soluble. | Not specified | |

| Hydrocarbon Solvents | ||||||

| Hexanes | C₆H₁₄ | 86.18 | ~69 | Insoluble to very slightly soluble (by analogy with other organolithium compounds). | Not specified | |

| Toluene | C₇H₈ | 92.14 | 111 | Insoluble to very slightly soluble (by analogy with other organolithium compounds). | Not specified |

Note: The solubility in hydrocarbon solvents is generally very low for polar organometallic compounds like L-Selectride unless specific complexing agents are present.

Experimental Protocol: Determination of Solubility of this compound

Due to the air- and moisture-sensitive nature of this compound, its solubility must be determined under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. The following protocol is a gravimetric method adapted from procedures for handling air-sensitive organometallic compounds.[2]

I. Materials and Equipment

-

This compound (solid or as a concentrated solution of known purity)

-

Anhydrous organic solvents (THF, diethyl ether, etc., freshly distilled from an appropriate drying agent)

-

Oven-dried glassware (Schlenk flasks, graduated cylinders, filter funnel with a fritted disc)

-

Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)

-

Glovebox (optional, but recommended for higher safety and accuracy)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles (oven-dried and purged with inert gas)

-

Pre-weighed vials with airtight septa

-

Analytical balance (accessible within the glovebox or with a procedure for sample transfer)

-

Vacuum pump

II. Procedure

-

Preparation of the Saturated Solution: a. In a glovebox or under a positive pressure of inert gas in a Schlenk flask, add an excess amount of solid this compound to a known volume of the desired anhydrous solvent. The presence of undissolved solid is essential to ensure saturation. b. Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). c. Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically, stop stirring and allow the solid to settle to check for the continued presence of excess solid.

-

Sampling of the Supernatant: a. Once equilibrium is established, stop the stirring and allow the solid to completely settle, leaving a clear supernatant. b. Using a gas-tight syringe fitted with a needle and a filter (e.g., a small piece of glass wool plugged into the needle base), carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant. It is critical to avoid drawing any solid particles. c. Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry Schlenk tube or vial under an inert atmosphere.

-

Gravimetric Analysis: a. Carefully remove the solvent from the pre-weighed vial containing the sample of the saturated solution under high vacuum. This should be done slowly to avoid bumping and loss of material. b. Once the solvent is completely removed, a solid residue of this compound will remain. Continue to dry the solid under high vacuum for several hours to ensure all residual solvent is removed. c. After drying, seal the vial under an inert atmosphere and re-weigh it. The difference in weight corresponds to the mass of this compound in the known volume of the solvent.

-

Calculation of Solubility: a. Calculate the solubility using the following formula:

b. To express the solubility in molarity (mol/L), use the following formula:

III. Safety Precautions

-

This compound is pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Work in a well-ventilated fume hood.

-

Have appropriate quenching agents and fire extinguishers readily available.

Visualizations

The following diagrams illustrate the logical workflow for the solubility determination of air-sensitive compounds and the key relationships involved.

References

Technical Guide: Properties and Applications of CAS Number 38721-52-7 (Lithium tri-sec-butylborohydride)

Disclaimer: The initial request included the chemical name "3-(2-Bromo-6-fluorophenyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde" alongside CAS number 38721-52-7. It is important to clarify that CAS number 38721-52-7 corresponds to Lithium tri-sec-butylborohydride , also commercially known as L-Selectride®. This guide will focus exclusively on the properties and applications of this compound.

Introduction

This compound (L-Selectride®) is a powerful and highly stereoselective reducing agent widely employed in organic synthesis.[1][2] Its sterically hindered nature, owing to the three bulky sec-butyl groups attached to the boron atom, allows for precise control over the stereochemical outcome of reduction reactions, particularly with cyclic and bicyclic ketones.[1][2] This organoborane reagent is typically supplied as a solution in tetrahydrofuran (B95107) (THF).[1] Due to its high reactivity, it is sensitive to air and moisture and requires careful handling under inert atmospheric conditions.[1][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 38721-52-7 | [1] |

| IUPAC Name | Lithium hydrotris(butan-2-yl)borate(1-) | |

| Synonyms | L-Selectride®, Lithium triisobutylhydroborate | [3][5] |

| Molecular Formula | C12H28BLi | [5][6] |

| Molecular Weight | 190.10 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [5][6][7] |

| Density | 0.870 - 0.89 g/mL at 25 °C | [1][6] |

| Solubility | Reacts with water. Soluble in common organic solvents like THF. | [5][6] |

| Flash Point | -17 °C (1.4 °F) - closed cup | |

| Stability | Air and moisture sensitive. May form explosive peroxides on prolonged storage. | [1][3] |

Toxicological and Safety Information

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and a substance that, in contact with water, emits flammable gases.[3][4] It is also corrosive and can cause severe skin burns and eye damage.[3][4]

| Hazard | Description | GHS Classification |

| Flammability | Highly flammable liquid and vapor. Catches fire spontaneously if exposed to air. | Flammable Liquid 2, Pyrophoric Liquid 1 |

| Reactivity with Water | Reacts violently with water to release flammable gases which may ignite spontaneously. | Substance which in contact with water emits flammable gases, Category 1 |

| Health Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of causing cancer. | Skin Corrosion 1A, Serious Eye Damage 1, STOT SE 3, Carcinogenicity 2 |

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][4]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4][8]

-

Containers should be dated upon opening and periodically tested for the presence of peroxides.[3][4]

-

Use personal protective equipment (PPE) such as face shields, gloves, and respiratory protection.

Experimental Protocols

General Procedure for the Diastereoselective Reduction of a Cyclic Ketone

This protocol describes a general method for the reduction of a cyclic ketone to the corresponding alcohol with high stereoselectivity using L-Selectride.

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the cyclic ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of L-Selectride: Slowly add a 1.0 M solution of L-Selectride in THF (1.2 equivalents) dropwise to the cooled ketone solution while maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired alcohol.

Signaling Pathways and Experimental Workflows

Reaction Workflow for the Stereoselective Reduction of a Ketone

The following diagram illustrates the general workflow for the stereoselective reduction of a ketone using L-Selectride, as detailed in the experimental protocol above.

Caption: General workflow for the reduction of a ketone using L-Selectride.

Mechanism of Stereoselective Ketone Reduction

L-Selectride's bulky nature dictates its approach to the carbonyl group from the less sterically hindered face, leading to high stereoselectivity.[2] For example, in the reduction of 4-tert-butylcyclohexanone, the hydride is delivered to the axial position to avoid steric clash with the axial hydrogens, resulting in the formation of the equatorial alcohol as the major product.

Caption: Stereoselective reduction of a cyclic ketone by L-Selectride.

Suppliers

This compound (L-Selectride®) is commercially available from various chemical suppliers, typically as a 1.0 M solution in THF. Some of the major suppliers include:

It is crucial to obtain the Safety Data Sheet (SDS) from the supplier before handling this reagent.[3][4][9]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound (L-Selectride) [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 38721-52-7: this compound [cymitquimica.com]

- 6. L-selectride - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H27BLi | CID 23664288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. capotchem.cn [capotchem.cn]

L-Selectride: A Comprehensive Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Selectride® (lithium tri-sec-butylborohydride) is a powerful and highly stereoselective reducing agent widely employed in organic synthesis.[1] However, its utility is matched by its significant hazardous properties, including pyrophoricity, reactivity with water, and corrosivity.[2][3] This in-depth technical guide provides a comprehensive overview of the safety data for L-Selectride, detailed handling and storage protocols, and clear emergency procedures to ensure its safe use in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and key procedures are visualized using workflow diagrams.

Chemical and Physical Properties

L-Selectride is an organoboron compound typically supplied as a 1.0 M solution in tetrahydrofuran (B95107) (THF).[4] It is a colorless to light brown liquid.[5]

| Property | Value | Source |

| Chemical Formula | C12H28BLi | [6] |

| Molar Mass | 190.10 g/mol | [6] |

| Appearance | Colorless to light brown liquid | [5][6] |

| Density | 0.89 g/mL at 25 °C | [4] |

| Flash Point | -17 °C (1.4 °F) - closed cup | [7] |

| Solubility in water | Reacts violently | [5][6] |

Toxicological Data

The toxicological data for L-Selectride is based on the data for its components. The primary hazards are related to its corrosive and irritant nature.

| Metric | Value | Classification | Source |

| Oral LD50 | > 2000 mg/kg (ATE) | Not classified | [5] |

| Dermal LD50 | > 2000 mg/kg (ATE) | Not classified | [5] |

| Vapor LC50 | > 20 mg/l (ATE) | Not classified | [5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Category 1B | [2] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Category 1 | [2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. May cause drowsiness or dizziness. | Category 3 (Respiratory system, Central nervous system) | [2][5] |

| Carcinogenicity | Suspected of causing cancer | Category 2 | [2] |

Hazard Identification and GHS Classification

L-Selectride is classified as a hazardous chemical under the OSHA Hazard Communication Standard.[5]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air |

| Substances which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H336: May cause drowsiness or dizziness |

Experimental Protocols: Safe Handling and Storage

Due to its reactive and pyrophoric nature, strict adherence to handling and storage protocols is mandatory.[4]

Personal Protective Equipment (PPE)

A comprehensive selection of personal protective equipment is crucial to minimize exposure and prevent injury.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. L-Selectride solution SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. grokipedia.com [grokipedia.com]

- 5. fishersci.com [fishersci.com]

- 6. L-selectride - Wikipedia [en.wikipedia.org]

- 7. thomassci.com [thomassci.com]

The Pyrophoric Nature of Lithium Tri-sec-butylborohydride Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tri-sec-butylborohydride, widely known as L-Selectride®, is a powerful and highly stereoselective reducing agent utilized extensively in organic synthesis. Typically supplied as a 1.0 M solution in tetrahydrofuran (B95107) (THF), its utility is matched by its significant hazardous properties. This technical guide provides a comprehensive overview of the pyrophoric nature of L-Selectride® solutions, detailing its reactivity, safe handling protocols, emergency procedures, and the limited availability of quantitative pyrophoricity data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this reagent safely and effectively.

Introduction

This compound (L-Selectride®) is an organoborane reagent valued for its steric bulk, which enables highly selective reductions of ketones and other functional groups.[1][2] It is most commonly available as a 1.0 M solution in tetrahydrofuran (THF).[3][4] However, the high reactivity of L-Selectride® also renders its solutions pyrophoric, meaning they can spontaneously ignite upon contact with air.[5][6] Furthermore, it reacts violently with water and other protic sources, releasing flammable hydrogen gas.[1][7] Understanding and mitigating these hazards is paramount for its safe use in any laboratory or manufacturing setting.

Physicochemical and Hazardous Properties

Solutions of this compound in THF possess a unique combination of physical and chemical properties that contribute to their hazard profile. A summary of these properties is presented in Table 1.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | L-Selectride®, Lithium tri-sec-butyl(hydrido)borate(1-) |

| CAS Number | 38721-52-7 |

| Molecular Formula | C₁₂H₂₈BLi |

| Molecular Weight | 190.11 g/mol |

| Typical Form | 1.0 M solution in Tetrahydrofuran (THF) |

| Appearance | Colorless to pale yellow liquid |

| Density (1.0 M in THF) | 0.890 g/mL at 25 °C |

| Flash Point (1.0 M in THF) | -17 °C (1.4 °F) - closed cup |

| Autoignition Temperature | Not available in public literature |

| Pyrophoricity | Catches fire spontaneously if exposed to air.[6] |

| Reactivity with Water | Reacts violently, releasing flammable gases which may ignite spontaneously.[1][7] |

| Storage Class | 4.2 - Pyrophoric and self-heating hazardous materials |

Table 1: Physicochemical and Hazardous Properties of 1.0 M L-Selectride® in THF.

Pyrophoric Nature and Reactivity

Reaction with Air

The reaction with air is a rapid oxidation process that generates significant heat, leading to spontaneous ignition. The bulky sec-butyl groups on the boron atom influence the reactivity, but do not mitigate its pyrophoric nature in the common 1.0 M THF solution.[10] The reaction is complex and can be influenced by factors such as humidity, temperature, and the surface area of the exposed liquid.

Reaction with Water and Protic Solvents

L-Selectride® reacts violently with water, alcohols, and other protic solvents. This reaction is highly exothermic and liberates hydrogen gas, which is flammable and can be ignited by the heat of the reaction.[1][7] This water reactivity necessitates the use of anhydrous solvents and inert atmospheres during all handling and reaction procedures.

Experimental Protocols

Due to the significant hazards associated with L-Selectride®, strict adherence to established experimental protocols is mandatory. The following sections detail the necessary procedures for safe handling, transfer, and quenching of L-Selectride® solutions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure and injury. The minimum required PPE when handling L-Selectride® solutions is summarized in Table 2.

| PPE Category | Specification |

| Eye Protection | Chemical splash goggles and a face shield.[11] |

| Hand Protection | Flame-resistant gloves (e.g., Nomex®) worn over chemically resistant gloves (e.g., nitrile or neoprene).[12] |

| Body Protection | Flame-resistant lab coat (e.g., Nomex®). |

| Footwear | Closed-toe, chemical-resistant shoes. |

Table 2: Required Personal Protective Equipment.

Safe Handling and Transfer

All manipulations of L-Selectride® solutions must be performed under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[7] This is typically achieved using a glovebox or a Schlenk line.

The following workflow outlines the standard procedure for transferring small volumes of L-Selectride® solution using a syringe.

For larger volumes, a double-tipped needle (cannula) transfer is the recommended method to minimize risks associated with large syringe volumes.

Quenching and Disposal of Residual L-Selectride®

Residual L-Selectride® and any solvent used for rinsing must be quenched safely. This process involves the slow, controlled addition of a protic solvent to neutralize the reactive borohydride.

-

Dilution: The residual L-Selectride® solution should be diluted with an inert, high-boiling point solvent such as heptane (B126788) to a concentration of less than 5 wt%.[13]

-

Cooling: The diluted solution should be cooled in an ice-water or dry ice/acetone bath.

-

Slow Addition of Quenching Agent: A long-chain alcohol, such as isopropanol (B130326) or n-butanol, should be added dropwise with vigorous stirring. The rate of addition should be controlled to keep the temperature of the mixture below 25 °C.

-

Sequential Quenching: After the initial reaction with the alcohol subsides, a more reactive quenching agent like methanol (B129727) can be slowly added, followed by the very slow and careful addition of water.

-

Neutralization and Disposal: The resulting mixture should be neutralized with a weak acid (e.g., 1 M HCl) and then disposed of as hazardous waste according to institutional guidelines.

Emergency Procedures

In the event of a spill or fire involving L-Selectride®, immediate and appropriate action is critical.

Spill Response

-

Small Spills (< 100 mL) in a Fume Hood:

-

If possible, cover the spill with a dry, non-reactive absorbent material such as powdered lime (calcium oxide) or dry sand. Do NOT use water or combustible absorbents.

-

Close the fume hood sash.

-

Evacuate the immediate area and alert colleagues.

-

Contact the institutional emergency response team.

-

-

Large Spills or Spills Outside a Fume Hood:

-

Alert everyone in the laboratory and evacuate immediately.

-

Activate the fire alarm.

-

Call the institutional emergency response team from a safe location.

-

Fire Response

-

Small, Contained Fires:

-

If you are trained and it is safe to do so, a small fire can be extinguished using a Class D fire extinguisher (for combustible metals) or a dry powder extinguisher (ABC type).[12]

-

DO NOT USE WATER, CARBON DIOXIDE, OR HALON EXTINGUISHERS.

-

-

Large Fires or Uncontrolled Reactions:

-

Evacuate the area immediately.

-

Activate the fire alarm.

-

Call the institutional emergency response team.

-

Conclusion

This compound solutions are indispensable reagents in modern organic synthesis, offering unique reactivity and selectivity. However, their pyrophoric nature demands the utmost respect and adherence to rigorous safety protocols. This guide has outlined the known hazards, safe handling and transfer techniques, and emergency procedures associated with L-Selectride®. While specific quantitative data on its pyrophoricity remains elusive in public literature, the qualitative understanding of its hazards is sufficient to mandate the stringent controls described. By implementing these procedures, researchers can safely harness the synthetic power of this versatile reagent.

References

- 1. cetjournal.it [cetjournal.it]

- 2. sites.wp.odu.edu [sites.wp.odu.edu]

- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 4. Auto Ignition Temperature in Air | Testing for AIT [explosiontesting.co.uk]

- 5. icheme.org [icheme.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Diastereoselective Reduction of Cyclic Ketones with L-Selectride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Selectride® (lithium tri-sec-butylborohydride) is a powerful and sterically hindered reducing agent widely employed in organic synthesis for the diastereoselective reduction of cyclic ketones. Its bulky nature dictates the trajectory of hydride delivery, leading to predictable and often high levels of stereocontrol.[1][2] This is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where precise stereochemistry is crucial. These application notes provide an overview of the principles, experimental protocols, and comparative data for the diastereoselective reduction of cyclic ketones using L-Selectride.

Principle of Diastereoselection:

The stereochemical outcome of the reduction of cyclic ketones is primarily governed by the steric environment of the carbonyl group.[3] Less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), tend to approach the ketone from the less hindered axial face, resulting in the formation of the thermodynamically more stable equatorial alcohol (trans product in the case of a substituted cyclohexanone (B45756) like 4-tert-butylcyclohexanone).[4][5]

In contrast, the bulky tri-sec-butylborohydride ligand of L-Selectride favors equatorial attack on the carbonyl carbon to avoid steric clashes with the axial hydrogens on the cyclohexane (B81311) ring.[5][6] This equatorial hydride delivery leads to the formation of the axial alcohol, which is often the kinetically favored but thermodynamically less stable product.[5] The high degree of stereoselectivity achieved with L-Selectride makes it a reagent of choice for accessing specific diastereomers that are difficult to obtain with other reducing agents.

Quantitative Data Summary

The diastereoselectivity of L-Selectride in the reduction of 4-tert-butylcyclohexanone (B146137) is significantly higher compared to other common hydride reducing agents. The following table summarizes the comparative diastereoselectivity:

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| L-Selectride | THF | -78 | >98.5 : <1.5 | |

| L-Selectride | THF | Not Specified | 20 : 1 | [5] |

| L-Selectride | THF | Not Specified | 92 : 8 | [7] |

| Sodium Borohydride (NaBH₄) | Methanol | Not Specified | 26 : 74 | |

| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | Not Specified | 12 : 88 | [7] |

| Lithium Aluminum Hydride (LiAlH₄) | Not Specified | Not Specified | 24 : 76 | |

| Lithium Aluminum Hydride (LiAlH₄) | Not Specified | Not Specified | 9.5 : 1 | [5] |

Note: The cis isomer corresponds to the axial alcohol, and the trans isomer corresponds to the equatorial alcohol in the reduction of 4-tert-butylcyclohexanone.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a Substituted Cyclohexanone with L-Selectride

This protocol is adapted from a general method for the reduction of carbonyl compounds.[8]

Materials:

-

Substituted cyclic ketone (1 equiv)

-

L-Selectride (1 M solution in THF, 3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

5% Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethyl Acetate (AcOEt)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Argon or Nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the cyclic ketone (1 equiv) in anhydrous THF (to make a 0.3 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of L-Selectride: To the cooled ketone solution, slowly add L-Selectride (1 M in THF, 3 equiv) dropwise via syringe.

-